4-chloro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide
Description
4-Chloro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a Schiff base derived from the condensation of 4-chlorobenzohydrazide and 3,4,5-trimethoxybenzaldehyde. Structurally, it features a central hydrazone (-NH-N=C-) linkage connecting a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl moiety. The E-conformation about the C=N bond is stabilized by resonance and intramolecular hydrogen bonding . This compound is part of a broader class of benzohydrazide derivatives studied for their diverse biological activities, including antimicrobial, anticancer, and herbicidal properties . Its 3,4,5-trimethoxyphenyl substituent enhances electron density and steric bulk, which may influence molecular interactions with biological targets and supramolecular packing in crystalline states .
Properties
Molecular Formula |
C17H17ClN2O4 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-19-20-17(21)12-4-6-13(18)7-5-12/h4-10H,1-3H3,(H,20,21)/b19-10+ |
InChI Key |
BNWBWFSIYZNRSX-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
4-chloro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzohydrazide Derivatives
Key Observations :
- The 3,4,5-trimethoxy substitution in the target compound increases steric hindrance and electron-donating capacity compared to analogs with fewer methoxy groups (e.g., S1 in ). This may enhance binding to hydrophobic enzyme pockets in biological targets.
- The dihedral angle of 3.9° in the nitro-substituted analog suggests near-planar geometry, whereas the target compound’s bulky trimethoxy group likely induces torsional strain, affecting molecular packing and solubility .
Key Observations :
- The anti-leishmanial activity of indole-chromene hybrids highlights the importance of extended conjugation, which the target compound lacks. However, its trimethoxy group may compensate by improving solubility and target affinity.
- Metal complexes of related hydrazides (e.g., HCBHV-Fe(II)) show enhanced cytotoxicity, suggesting that the target compound’s trimethoxy group could improve chelation efficiency and selectivity in anticancer applications .
Key Observations :
- The target compound’s low water solubility mirrors trends in other benzohydrazides, necessitating formulation strategies like liposomal encapsulation (cf. ).
- Compared to combretastatin prodrugs , the absence of ionizable groups in the target compound limits solubility, but its methoxy groups may facilitate nanoparticle-based delivery systems.
Biological Activity
4-chloro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a synthetic compound belonging to the hydrazone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cells and its antimicrobial properties.
Chemical Structure
The compound has the following structural formula:
- Molecular Formula : C17H17ClN2O4
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 4-chlorobenzaldehyde under acidic conditions. This reaction forms a hydrazone linkage that is crucial for its biological activity.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against prostate cancer (PC3), breast cancer (Bcap37), and gastric cancer (BGC823) cell lines.
- Methodology : The MTT assay was employed to determine cell viability and IC50 values.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC3 | 0.2 |
| This compound | Bcap37 | Moderate |
| This compound | BGC823 | Moderate |
In particular, it was found that this compound exhibited significant antiproliferative activity against PC3 cells with an IC50 value of 0.2 µM, indicating strong cytotoxic effects.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzohydrazide derivatives. The compound showed promising results against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Moderate |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Case Studies
- Anticancer Studies : A study published in PubMed reported that derivatives similar to this compound were synthesized and evaluated for their anticancer properties. Compounds demonstrated varying degrees of effectiveness against multiple cancer cell lines with some showing high potency comparable to established chemotherapeutic agents .
- Antimicrobial Screening : Another investigation focused on the antibacterial activity of benzohydrazide derivatives revealed that certain compounds exhibited significant inhibition against multiple pathogens. The study emphasized the necessity for further exploration into the structure-activity relationship to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
